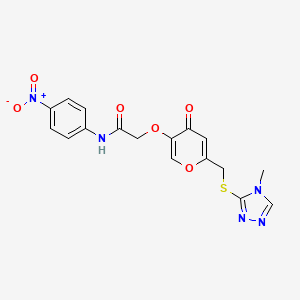

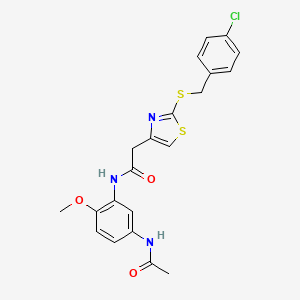

N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide" is a synthetic molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticancer, anticonvulsant, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves linear synthesis methods, where the core structure is built up through a series of chemical reactions. For instance, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Similarly, other acetamide derivatives have been synthesized and their structures established by MS, IR, CHN, and 1H NMR spectral data . These methods are likely applicable to the synthesis of the compound , with modifications to the starting materials and reaction conditions to accommodate the specific substituents present in its structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, with various substituents influencing the overall conformation and intermolecular interactions. For example, in the crystal structure of related compounds, the acetamide moiety can adopt linearly extended or slightly bent conformations, with interplanar angles between amide groups influencing the overall shape . These structural details are crucial for understanding the biological activity of the compounds, as they can affect the way the molecule interacts with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions, depending on their functional groups. Amidation reactions are commonly used to synthesize such compounds, often employing reagents like EDC and HOBt in solvents like acetonitrile . The presence of reactive groups such as thiol or halogen substituents can further influence the reactivity of the compound, potentially leading to additional chemical transformations or interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structures. These properties are important for the practical handling of the compounds and can affect their suitability for biological studies or therapeutic applications. Spectroscopic methods are typically used to characterize these properties, providing insights into the purity and identity of the synthesized compounds .

Relevant Case Studies

Several of the papers provided discuss the evaluation of acetamide derivatives for their biological activities. For example, novel acetamide derivatives have been screened for cytotoxicity against various cancer cell lines, with some compounds showing significant activity . Other studies have evaluated the anticonvulsant and anti-inflammatory properties of related compounds. These case studies highlight the potential therapeutic applications of acetamide derivatives and underscore the importance of understanding their synthesis, structure, and properties.

科学的研究の応用

Comparative Metabolism in Liver Microsomes

A study by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor, butachlor, and metolachlor) by human and rat liver microsomes highlights the potential research interest in examining the metabolic pathways of similar compounds. This research provides insights into how these substances are processed biologically, which could be relevant for assessing the environmental impact and safety of chemicals related to N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Inhibition of Fatty Acid Synthesis

Another avenue of research involves the study of chloroacetamides like alachlor and metazachlor on fatty acid synthesis in green algae by Weisshaar and Böger (1989). Although this study does not directly involve N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, it suggests a potential research application in exploring the effects of similar compounds on biochemical pathways in plants or microorganisms (Weisshaar & Böger, 1989).

Antimicrobial Activity of Cephalosporins

Research on the synthesis and evaluation of new cephalosporins exhibiting antimicrobial activity against Gram-positive bacteria, particularly methicillin-resistant staphylococci, by Lin et al. (1995), indicates a broader interest in developing and testing new antimicrobial agents. Although not directly related, studies on compounds like N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide could explore similar antimicrobial properties (Lin et al., 1995).

Anticancer Activity of Thiazole Derivatives

Evren et al. (2019) investigated new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. This type of research could be relevant for assessing the potential anticancer applications of related compounds, indicating a possible direction for the scientific investigation of N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

特性

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S2/c1-13(26)23-16-7-8-19(28-2)18(9-16)25-20(27)10-17-12-30-21(24-17)29-11-14-3-5-15(22)6-4-14/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRPNCKRFCTNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)

![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)

![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)